(2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid
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Overview
Description
(2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid is a small organic molecule belonging to the class of phenoxyacetic acid derivatives These compounds are characterized by the presence of an anisole group linked to an acetic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid typically involves the reaction of 4-chlorophenol with (S)-3-phenylpropanoic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptor gamma (PPARγ). This interaction can modulate various cellular pathways, leading to effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Phenoxyacetic acid derivatives: Compounds containing an anisole group linked to an acetic acid derivative.
Phenylpropanoic acids: Compounds with a phenyl group attached to a propanoic acid moiety.
Uniqueness: (2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid is unique due to its specific structural features, such as the presence of a chlorine atom on the phenoxy group and the (S)-configuration of the chiral center. These features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C15H13ClO3 |
---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13ClO3/c16-12-6-8-13(9-7-12)19-14(15(17)18)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18)/t14-/m0/s1 |
InChI Key |
CPBLTMSKPQDJPW-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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